
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate” is a complex organic molecule. It contains several functional groups, including methoxy groups, a chromenone group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the benzoate ester group could undergo hydrolysis to yield a carboxylic acid and an alcohol. The chromenone group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of methoxy groups could increase its solubility in organic solvents .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzoic acid derivatives . The compound may bind to its target, causing conformational changes that alter the target’s activity .
Biochemical Pathways
Based on its structural similarity to other benzoic acid derivatives, it may be involved in various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate in lab experiments is its versatility. It can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In addition, this compound has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Orientations Futures
There are several future directions for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate. One of the future directions is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, further studies are needed to determine the exact mechanism of action and physiological effects of this compound. Furthermore, future studies should focus on the development of new synthesis methods for this compound and its derivatives to improve its potency and reduce its toxicity.
Méthodes De Synthèse
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can be synthesized using various methods, including the Knoevenagel condensation reaction, Suzuki coupling, and Heck coupling. The Knoevenagel condensation reaction involves the reaction of 3-methoxyphenoxyacetic acid with 3-methoxybenzaldehyde in the presence of a base, such as piperidine, to yield this compound. The Suzuki coupling reaction involves the reaction of 3-methoxyphenoxyboronic acid with 3-methoxybenzaldehyde in the presence of a palladium catalyst to yield this compound. The Heck coupling reaction involves the reaction of 3-methoxyphenoxyacrylic acid with 3-methoxyiodobenzene in the presence of a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-27-16-6-3-5-15(11-16)24(26)31-19-9-10-20-21(13-19)29-14-22(23(20)25)30-18-8-4-7-17(12-18)28-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSFXYIZCNOPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


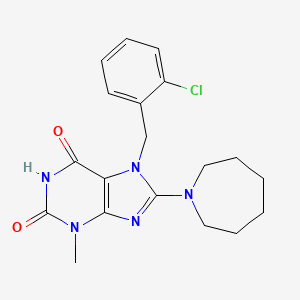
![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)
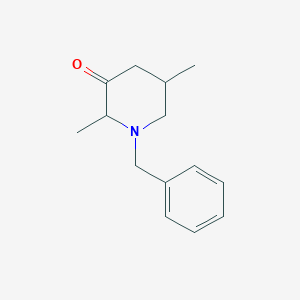
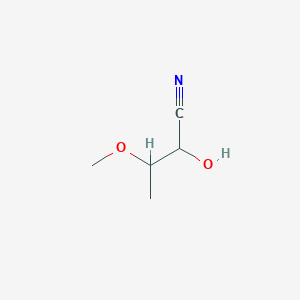
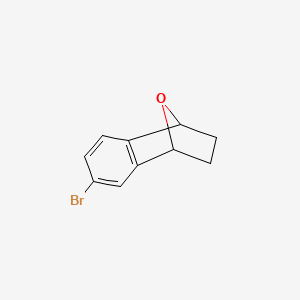
![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)

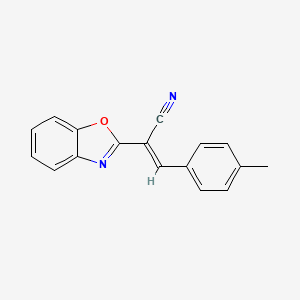
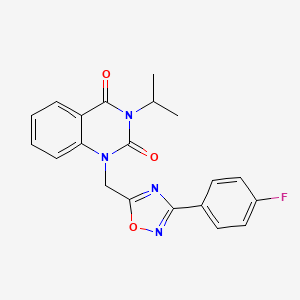
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)